2,5-二甲基-N-(2-((6-(2-甲基-1H-咪唑-1-基)嘧啶-4-基)氨基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Physical and Chemical Properties Analysis
1,2-Dimethylimidazole is a solid with a melting point of 37-39 °C (lit.) and a boiling point of 204 °C (lit.) . It has a density of 1.084 g/mL at 25 °C (lit.) .科学研究应用
化学合成和衍生物
该化合物已参与各种化学合成,主要集中于开发具有潜在生物活性的新型化学结构。Hassan 等人(2009 年)的研究涉及制备 4-(5-氨基-4-氰基-1-对甲苯基-1H-吡咯-3-基)-N,N-二甲基-苯磺酰胺及其转化为几种吡咯并[2,3-d]嘧啶-5-基)-N,N-二甲基-苯磺酰胺衍生物。这些化合物针对细菌和真菌进行了筛选,在一些衍生物中显示出有希望的结果 (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
抗菌和抗癌特性
研究已经深入探讨了这些化合物的抗菌和抗癌特性。该化合物的各种衍生物的合成导致了对其对癌细胞系的细胞毒活性进行探索。Tomorowicz 等人(2020 年)合成了一系列新型 2-[(4-氨基-6-R2-1,3,5-三嗪-2-基)甲硫基]-4-氯-5-甲基-N-(5-R1-1H-苯并[d]咪唑-2(3H)-亚基)苯磺酰胺,其对结肠癌、乳腺癌和宫颈癌细胞系显示出显着的细胞毒活性 (Tomorowicz et al., 2020).
癌症治疗的光敏剂
Pişkin 等人(2020 年)研究了苯磺酰胺衍生物作为光动力疗法的感光剂的应用,光动力疗法是一种治疗癌症的方法。该研究强调了这些化合物良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,表明它们在 II 型光动力疗法机制中具有潜在用途 (Pişkin, Canpolat, & Öztürk, 2020).
酶抑制和分子对接研究
Alyar 等人(2019 年)合成了源自磺胺甲恶唑和磺胺异恶唑的新型席夫碱,探讨了它们对酶活性的影响。这些化合物对胆固醇酯酶、酪氨酸酶和 α-淀粉酶等酶表现出抑制作用,并进行了分子对接研究以了解抑制剂和酶之间的结合相互作用 (Alyar et al., 2019).
作用机制
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
未来方向
属性
IUPAC Name |
2,5-dimethyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-13-4-5-14(2)16(10-13)27(25,26)23-7-6-20-17-11-18(22-12-21-17)24-9-8-19-15(24)3/h4-5,8-12,23H,6-7H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKWRJJGOPNQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。